molecular formula C27H30FNO2 B4084497 N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamide

N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamide

Cat. No. B4084497
M. Wt: 419.5 g/mol
InChI Key: GMCFJJOPOZQPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamide, also known as Fisopredantel, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the family of benzimidazole derivatives, which have been widely used as anthelmintic agents in veterinary medicine. Fisopredantel has been shown to exhibit potent anthelmintic activity against various parasitic worms, including gastrointestinal nematodes and liver flukes. In addition to its anthelmintic properties, Fisopredantel has also been investigated for its potential as a therapeutic agent in other disease areas, such as cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel involves the disruption of microtubule assembly in the parasites. Microtubules are essential components of the cytoskeleton in eukaryotic cells, and they play a critical role in cell division, intracellular transport, and cell morphology. N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel is thought to interfere with the polymerization of tubulin, the building block of microtubules, leading to the formation of abnormal tubulin aggregates and the disruption of microtubule function. This ultimately leads to the paralysis and death of the parasites.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel has been shown to have minimal toxicity in mammalian cells and animals, indicating its potential as a safe and effective anthelmintic agent. Studies have also suggested that N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel may have immunomodulatory effects, possibly through its ability to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. In addition, N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel is its potent anthelmintic activity against a wide range of parasitic worms. This makes it a valuable tool for studying the biology and pathogenesis of these parasites, as well as for developing new anthelmintic drugs. In addition, N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel has been shown to have minimal toxicity in mammalian cells and animals, making it a safe and reliable compound for laboratory experiments.
One limitation of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel is not yet fully understood, which may limit its potential applications in certain disease areas.

Future Directions

There are several potential future directions for the research and development of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel. One area of interest is the development of new anthelmintic drugs based on the structure and activity of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel. Another potential direction is the investigation of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel's immunomodulatory and anti-cancer properties, which may lead to the development of new therapies for inflammatory and neoplastic diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel and its potential applications in other disease areas.

Scientific Research Applications

N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel has been extensively studied for its anthelmintic activity against various parasitic worms. In vitro and in vivo studies have shown that N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel exhibits potent activity against gastrointestinal nematodes, such as Haemonchus contortus and Trichostrongylus colubriformis, as well as liver flukes, such as Fasciola hepatica. The mechanism of action of N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel is thought to involve the disruption of microtubule assembly in the parasites, leading to their paralysis and death.
In addition to its anthelmintic properties, N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel has also been investigated for its potential as a therapeutic agent in other disease areas. Studies have shown that N-(2-fluorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-phenylpropyl]acetamidel exhibits anti-inflammatory and anti-cancer activity, possibly through its ability to modulate the immune response and inhibit cell proliferation.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FNO2/c1-20(2)31-25-15-13-23(14-16-25)26(22-9-5-4-6-10-22)17-18-29(21(3)30)19-24-11-7-8-12-27(24)28/h4-16,20,26H,17-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFJJOPOZQPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCN(CC2=CC=CC=C2F)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.